N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzothiazole-linked thioether group and a 2-methyl-3-nitrobenzamide moiety. Its synthesis likely involves thioether bond formation between a benzothiazole derivative and a functionalized 1,3,4-thiadiazole intermediate, similar to methods described in and .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4S3/c1-10-11(5-4-7-13(10)25(28)29)16(27)22-18-23-24-19(32-18)30-9-15(26)21-17-20-12-6-2-3-8-14(12)31-17/h2-8H,9H2,1H3,(H,20,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZGLARYSWUILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves multiple steps, typically starting with the preparation of the benzothiazole and thiadiazole intermediates. Common synthetic routes include:
Benzothiazole Synthesis: This can be achieved through the reaction of 2-aminobenzenethiol with various aldehydes or ketones under acidic or basic conditions.
Thiadiazole Formation: The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Chemical Reactions Analysis
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise as an anticancer agent . Research indicates that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways. Its mechanism of action often involves the inhibition of key enzymes that are crucial for cancer cell survival and replication. For instance, studies have demonstrated its interaction with the DprE1 enzyme, which plays a role in bacterial cell wall synthesis, thereby suggesting potential applications in treating bacterial infections as well.
Antimicrobial Activity
In addition to its anticancer properties, N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide exhibits notable antimicrobial activity . Preliminary studies have indicated efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. This suggests its potential use in developing new antibiotics or antimicrobial agents .
Biological Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biological research . Its interactions with DNA and proteins can help elucidate molecular mechanisms and pathways involved in disease processes. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop derivatives with enhanced biological activity.
Materials Science
In materials science , the unique chemical structure of this compound allows for the development of novel materials with specific properties. These materials may exhibit enhanced conductivity or stability, making them suitable for applications in electronics or nanotechnology .
Mechanism of Action
The mechanism of action of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity : The target compound’s nitro and methyl groups increase lipophilicity compared to ethoxy () or sulfonamide derivatives (), which are more polar.
- Solubility : Sulfonamide analogs () exhibit higher aqueous solubility due to sulfonyl groups, whereas the target’s benzothiazole and nitro groups may reduce solubility .
- Melting Points : Compounds with rigid substituents (e.g., trichloroethyl in ) show higher melting points (>500 K) compared to the target’s likely range (450–500 K, based on benzamide analogs in ) .
Biological Activity
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiadiazole ring : Known for its broad biological activity spectrum.
- Benzo[d]thiazole moiety : Enhances interaction with biological targets.
- Nitrobenzamide group : Potentially contributes to its anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 384.45 g/mol. Its structural complexity allows for multiple interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Microorganism | Activity (MIC in μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32.6 | |
| Bacillus subtilis | 25.0 | |
| Staphylococcus aureus | 15.0 | |
| Pseudomonas aeruginosa | 40.0 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly carbonic anhydrase (CA). CA IX is a tumor-associated isozyme that plays a critical role in pH regulation within cancer cells. The ability of this compound to inhibit CA IX could lead to significant therapeutic applications in cancer treatment.
The proposed mechanism involves binding to the active site of carbonic anhydrase, thereby inhibiting its activity and disrupting acidification processes in tumors. This inhibition can lead to reduced tumor growth and proliferation.
Anticancer Properties
Preliminary studies have indicated that this compound may also possess anticancer properties. The compound has been observed to inhibit the proliferation of various cancer cell lines in vitro.
Case Studies
- In vitro studies : A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF7) with an IC50 value of 20 μM.
- In vivo studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yields and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice, catalyst loading, and temperature. For example, highlights the use of ethanol as a solvent for cyclization reactions (yield: 45–58%), while reports concentrated sulfuric acid for heterocyclization (yield: 97.4%). Adjusting stoichiometric ratios (e.g., anhydrous potassium carbonate in ) or employing phase-transfer catalysts may improve yields. Purity can be enhanced via recrystallization in ethanol or acetic acid ( ). Monitoring via TLC (chloroform:acetone, 3:1) ensures reaction progress .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer : A combination of spectral methods is essential:
- IR Spectroscopy : Detect functional groups (e.g., νmax=1670–1649 cm⁻¹ for amide C=O, νmax=3310 cm⁻¹ for N-H stretching) .
- NMR : ¹H NMR (e.g., δ=7.52–7.94 ppm for aromatic protons, δ=1.91 ppm for CH3) and ¹³C NMR confirm backbone connectivity .
- Mass Spectrometry : FAB-MS (e.g., m/z=384 [M+H]⁺) validates molecular weight .
- X-ray Diffraction : For crystallographic validation ( used co-crystals for structural elucidation) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Test solubility in DMSO, ethanol, or aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) for colloidal stability. For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH. ’s use of concentrated sulfuric acid suggests acid stability, but nitro groups (e.g., 3-nitrobenzamide) may sensitize the compound to photodegradation .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclization of intermediate thioamides in this compound’s synthesis?
- Methodological Answer : Cyclization likely proceeds via nucleophilic attack of sulfur on adjacent carbonyl groups, facilitated by acidic conditions (e.g., H₂SO₄ in ). Density Functional Theory (DFT) calculations can model transition states. ’s X-ray data on co-crystals supports a stepwise mechanism involving thiourea intermediates and sulfur elimination .
Q. How does structural modification of the 1,3,4-thiadiazole core influence biological activity?
- Methodological Answer : Replace substituents on the thiadiazole ring (e.g., benzylthio in ) and assess activity via SAR studies. For example:
Q. How to resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or IR may arise from polymorphism or residual solvents. Use high-resolution mass spectrometry (HRMS) to rule out impurities. Re-crystallize in different solvents (e.g., ethanol vs. DMF) and compare XRD patterns ( ). For example, reports melting points (258–259°C) differing from (503–504 K), suggesting solvent-dependent crystallinity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), bioavailability, and CYP450 interactions. The nitro group may increase metabolic liability, while the thiadiazole core could enhance membrane permeability. Molecular dynamics simulations (e.g., GROMACS) assess binding to serum proteins like albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
